

# Application Notes and Protocols for PP13 Serum Level Measurement in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Placental Protein 13 (**PP13**), a member of the galectin family, is a 32 kDa protein predominantly expressed by the syncytiotrophoblast in the placenta. It plays a crucial role in pregnancy, particularly in embryo implantation, maternal-fetal immune tolerance, and vascular remodeling of the maternal spiral arteries. Altered serum levels of **PP13** have been associated with adverse pregnancy outcomes, most notably preeclampsia, as well as intrauterine growth restriction (IUGR) and preterm delivery.[1][2] Measurement of **PP13** in maternal serum, particularly during the first trimester, is a promising biomarker for the early prediction of these conditions.[3] These application notes provide a comprehensive overview of the methodologies for measuring **PP13** serum levels and summarize key quantitative data from clinical studies.

## **Clinical Significance**

Lower-than-normal serum concentrations of **PP13** in the first trimester of pregnancy are associated with an increased risk of developing preeclampsia, particularly early-onset preeclampsia.[3] In normal pregnancies, **PP13** levels tend to slowly increase as the pregnancy progresses.[1] However, in pregnancies that will later develop preeclampsia, first-trimester levels are significantly lower.[3] Conversely, in the second and third trimesters, **PP13** levels may be higher than normal in pregnancies complicated by preeclampsia, IUGR, and preterm delivery, potentially reflecting placental dysfunction and shedding of placental material into the maternal circulation.[4]



## **Data Presentation**

The following tables summarize the median concentrations of **PP13** in maternal serum from various clinical studies, comparing normal pregnancies with those affected by adverse outcomes.

Table 1: First Trimester Maternal Serum PP13 Levels (pg/mL)



| Clinical Condition                     | Gestational Age<br>(Weeks) | Median PP13<br>(pg/mL) | Reference |
|----------------------------------------|----------------------------|------------------------|-----------|
| Normal Pregnancy<br>(Controls)         | 9-12                       | 132.5                  | [5]       |
| Normal Pregnancy<br>(Controls)         | 11+0 to 13+6               | 176.9                  | [4]       |
| Normal Pregnancy<br>(Controls)         | 8                          | 60.25                  | [6]       |
| Normal Pregnancy<br>(Controls)         | 9                          | 67.59                  | [6]       |
| Normal Pregnancy<br>(Controls)         | 10                         | 167.41                 | [6]       |
| Normal Pregnancy<br>(Controls)         | 11                         | 114.33                 | [6]       |
| Normal Pregnancy<br>(Controls)         | 12                         | 88.62                  | [6]       |
| Normal Pregnancy<br>(Controls)         | 13                         | 135.00                 | [6]       |
| Preeclampsia                           | 9-12                       | 27.2                   | [5]       |
| All Preeclampsia<br>Cases              | 11+0 to 13+6               | 121.9                  | [4]       |
| Early Preeclampsia<br>(<35 weeks)      | 11+0 to 13+6               | 111.7                  | [4]       |
| Intrauterine Growth Restriction (IUGR) | 9-12                       | 86.6                   | [5]       |
| Preterm Delivery                       | 9-12                       | 84.9                   | [5]       |

Table 2: Maternal Serum PP13 Levels in Multiples of the Median (MoM)



| Clinical Condition                     | Gestational Age | Median PP13<br>(MoM) | Reference |
|----------------------------------------|-----------------|----------------------|-----------|
| All Preeclampsia<br>Cases              | First Trimester | 0.69                 | [4]       |
| Early Preeclampsia                     | First Trimester | 0.63                 | [4]       |
| Preeclampsia                           | First Trimester | 0.2                  | [5]       |
| Intrauterine Growth Restriction (IUGR) | First Trimester | 0.6                  | [5]       |
| Preterm Delivery                       | First Trimester | 0.6                  | [5]       |

## **Experimental Protocols**

The most common method for quantifying **PP13** in serum is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available sandwich ELISA kits.

### Protocol: PP13 Sandwich ELISA

#### 1. Principle of the Assay

This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human **PP13**. Standards and samples are pipetted into the wells, and any **PP13** present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human **PP13** is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, avidin conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of **PP13** bound in the initial step. The color development is stopped, and the intensity of the color is measured.

#### 2. Materials

Human PP13 ELISA Kit (including pre-coated 96-well plate, standards, detection antibody,
 HRP-conjugate, wash buffer, substrate, and stop solution)



- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Deionized or distilled water
- Serum separator tubes
- Centrifuge
- 3. Sample Collection and Preparation
- Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for two hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Remove the serum and assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
- 4. Assay Procedure
- Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare
  working solutions of standards, detection antibody, and wash buffer according to the kit
  manufacturer's instructions.
- Add Standards and Samples: Add 100 μL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
- Incubate: Cover the plate and incubate for 1-2 hours at 37°C.
- Wash: Aspirate each well and wash three times with 300 μL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- Add Detection Antibody: Add 100  $\mu L$  of the working solution of biotin-conjugated detection antibody to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C.
- Wash: Repeat the wash step as in step 4.



- Add HRP-Conjugate: Add 100 μL of the working solution of HRP-conjugate to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Repeat the wash step, but this time wash five times.
- Add Substrate: Add 90 μL of TMB substrate solution to each well.
- Incubate: Incubate for 10-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50  $\mu$ L of stop solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
- 5. Data Analysis
- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of **PP13** in the samples.
- If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

# Signaling Pathways and Experimental Workflows PP13 Signaling Pathway in Vasodilation

**PP13** is involved in endothelium-dependent vascular relaxation. It is believed to bind to an asyet-unidentified receptor on endothelial cells, which triggers a signaling cascade leading to the production of nitric oxide (NO) and prostaglandins (PG).[7][8] These molecules then act on the adjacent vascular smooth muscle cells to cause relaxation, leading to vasodilation.[7]





Click to download full resolution via product page

Caption: PP13-induced vasodilation signaling pathway.

# **Experimental Workflow for PP13 Serum Measurement**

The following diagram illustrates the key steps in the measurement of **PP13** from clinical serum samples using an ELISA.





Click to download full resolution via product page

Caption: Workflow for **PP13** serum level measurement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Predictive factors for intrauterine growth restriction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating biomarkers associated with placental dysfunction and their utility for predicting fetal growth restriction PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-trimester maternal serum PP13 in the risk assessment for preeclampsia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-trimester maternal serum PP-13, PAPP-A and second-trimester uterine artery Doppler pulsatility index as markers of pre-eclampsia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First Trimester Maternal Serum PP13 in the Risk Assessment for Preeclampsia PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Placental protein 13 (PP13)-induced vasodilation of resistance arteries from pregnant and nonpregnant rats occurs via endothelial-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PP13 Serum Level Measurement in Clinical Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576774#pp13-serum-level-measurement-in-clinical-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com